molecular formula C11H19N7O2S B11072402 2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide

2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide

Cat. No.: B11072402
M. Wt: 313.38 g/mol
InChI Key: HKNHPAFZGIJKAM-UHFFFAOYSA-N
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Description

2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE typically involves multiple steps. One common method involves the reaction of cyanuric chloride with various nucleophiles to introduce the desired substituents on the triazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring structure allows the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}PROPANOHYDRAZIDE lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H19N7O2S

Molecular Weight

313.38 g/mol

IUPAC Name

2-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]propanehydrazide

InChI

InChI=1S/C11H19N7O2S/c1-7(8(19)17-12)21-11-15-9(13-2)14-10(16-11)18-3-5-20-6-4-18/h7H,3-6,12H2,1-2H3,(H,17,19)(H,13,14,15,16)

InChI Key

HKNHPAFZGIJKAM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN)SC1=NC(=NC(=N1)N2CCOCC2)NC

Origin of Product

United States

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